molecular formula C24H25N3O B2572204 N-benzhydryl-4-phenylpiperazine-1-carboxamide CAS No. 915900-00-4

N-benzhydryl-4-phenylpiperazine-1-carboxamide

Cat. No.: B2572204
CAS No.: 915900-00-4
M. Wt: 371.484
InChI Key: MOQQKGODKIYMSD-UHFFFAOYSA-N
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Description

“N-benzhydryl-4-phenylpiperazine-1-carboxamide” is a synthetic compound . It has a linear formula of C24H25N3O and a molecular weight of 371.486 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . Another method involved the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a linear formula of C24H25N3O . The structure of a similar compound, a novel 1-benzhydryl piperazine derivative, was confirmed by X-ray diffraction study .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, the synthesis of similar compounds involves reactions such as nucleophilic substitution and aza-Michael addition .

Scientific Research Applications

Medical Imaging

N-benzhydryl-4-phenylpiperazine-1-carboxamide derivatives have been explored for their potential in medical imaging. For instance, radioiodinated 1-carboxamidino-4-phenylpiperazine shows promising selectivity for adrenal and myocardial imaging. This compound exhibits high uptake and prolonged retention in the adrenals, making it a potential candidate for adrenomedullary imaging (Hanson, 1982).

Cancer Therapy

In the quest for new anticancer agents, novel homopiperazine derivatives, including those related to this compound, have been synthesized and evaluated. These compounds, particularly 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, have shown promising anticancer activity against a B-cell leukemic cell line, indicating their potential as therapeutic agents (Teimoori et al., 2011).

Synthesis of Novel Compounds

Research has also focused on the synthesis of new compounds structurally related to this compound. For example, benzhydryloxyalkylpiperazines with trivalent functions have been synthesized and exhibit unique nonamphetaminic psychoanaleptic properties, contributing to the diversity of compounds available for further pharmacological evaluation (Buzas et al., 1980).

Enzyme Inhibition

Some derivatives of this compound have been identified as potent inhibitors of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. These inhibitors, such as 2-aryl-1H-benzimidazole-4-carboxamides, have shown significant potency in inhibiting PARP, suggesting their potential in enhancing the efficacy of cancer treatments by modulating DNA repair mechanisms (White et al., 2000).

Properties

IUPAC Name

N-benzhydryl-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O/c28-24(27-18-16-26(17-19-27)22-14-8-3-9-15-22)25-23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQQKGODKIYMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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